N-Desmetileletriptán

Descripción general

Descripción

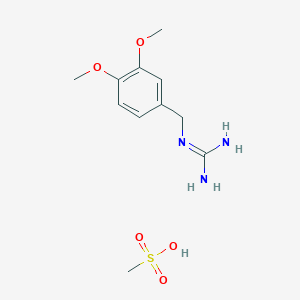

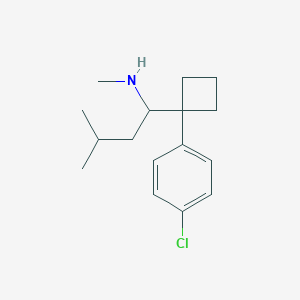

N-Desmethyl eletriptan is a metabolite of eletriptan, a drug commonly used for the treatment of migraines. This compound is primarily formed from eletriptan by the cytochrome P450 isoform CYP3A4 in human liver microsomes . The molecular formula of N-Desmethyl eletriptan is C21H24N2O2S, and it has a molecular weight of 368.5 g/mol .

Aplicaciones Científicas De Investigación

N-Desmethyl eletriptan has various applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of metabolic pathways and drug interactions.

Biology: It is used to study the effects of eletriptan and its metabolites on biological systems.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of eletriptan.

Industry: It is used in the development of new drugs and therapeutic agents

Mecanismo De Acción

Target of Action

N-Desmethyl eletriptan is a metabolite of eletriptan . Eletriptan binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors , has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . These receptors are primarily involved in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

The mode of action of N-Desmethyl eletriptan is similar to that of its parent compound, eletriptan. It acts as an agonist at the 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system, which results in vasoconstriction and inhibition of pro-inflammatory neuropeptide release .

Biochemical Pathways

N-Desmethyl eletriptan is formed from eletriptan primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes . This metabolic pathway plays a crucial role in the bioactivation of the compound.

Pharmacokinetics

The pharmacokinetics of N-Desmethyl eletriptan have been studied in humans and show that it rapidly penetrates the blood-brain barrier, with plasma concentrations peaking at about 1 hour after ingestion . The drug also inhibits P-glycoprotein activity , which may increase its bioavailability by preventing it from being excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-Desmethyl eletriptan’s action are primarily related to its ability to cause vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This leads to a reduction in the inflammation and dilation of blood vessels that are associated with migraine headaches .

Action Environment

The action of N-Desmethyl eletriptan can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can affect the metabolism of the compound and subsequently its efficacy . Additionally, the compound’s ability to inhibit P-glycoprotein activity suggests that its action could be influenced by factors that affect P-glycoprotein function .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Eletriptan interacts with the cytochrome P450 (CYP) isoform CYP3A4, which catalyzes its formation from Eletriptan . This interaction is part of the metabolic process that transforms Eletriptan into N-Desmethyl Eletriptan .

Cellular Effects

The cellular effects of N-Desmethyl Eletriptan are not well-studied. As a metabolite of Eletriptan, it may share some of its parent compound’s effects on cells. Eletriptan is known to act on the serotonin (5-HT1) receptors, which are involved in various cellular processes .

Molecular Mechanism

It is known that it is metabolized from Eletriptan primarily by the enzyme CYP3A4 . This process involves binding interactions with the enzyme, leading to the conversion of Eletriptan to N-Desmethyl Eletriptan .

Metabolic Pathways

N-Desmethyl Eletriptan is involved in the metabolic pathway of Eletriptan, which is primarily metabolized by the CYP3A4 enzyme . This process may also involve other enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that Eletriptan, the parent compound of N-Desmethyl Eletriptan, is a substrate for human P-glycoprotein (P-gp), which plays a role in drug transport .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Desmethyl eletriptan can be synthesized through a straightforward and efficient method. One such method involves the reaction of eletriptan with ethyl chloroformate in tetrahydrofuran (THF) to isolate a carbamate derivative, followed by reduction with lithium aluminum hydride in THF . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for N-Desmethyl eletriptan are not extensively documented. the synthesis typically involves similar steps as the laboratory methods, scaled up for industrial production. The use of high-efficiency reactors and optimized reaction conditions ensures the production of N-Desmethyl eletriptan in large quantities.

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyl eletriptan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in THF.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Desmethyl eletriptan can lead to the formation of sulfoxides or sulfones, while reduction can yield secondary amines.

Comparación Con Compuestos Similares

N-Desmethyl eletriptan is similar to other triptan metabolites, such as N-desmethyl sumatriptan, N-desmethyl rizatriptan, and N-desmethyl zolmitriptan . it is unique in its specific binding affinity and metabolic pathway. Unlike other triptan metabolites, N-Desmethyl eletriptan is primarily formed by CYP3A4, which influences its pharmacokinetic profile and therapeutic efficacy .

List of Similar Compounds

- N-desmethyl sumatriptan

- N-desmethyl rizatriptan

- N-desmethyl zolmitriptan

Propiedades

IUPAC Name |

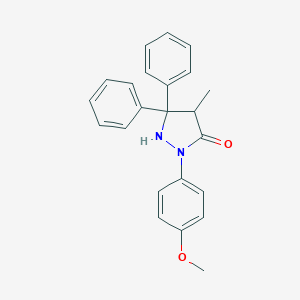

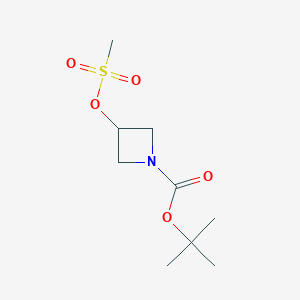

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTDENYTSCXDFO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153525-55-4 | |

| Record name | N-Desmethyl eletriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL ELETRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the route of administration (oral vs. subcutaneous) affect the interaction between eletriptan and ketoconazole, a CYP3A4 inhibitor, and what is the impact on N-Desmethyl eletriptan formation?

A: Research indicates a differential drug-drug interaction (DDI) potential for eletriptan based on the route of administration when co-administered with ketoconazole, a CYP3A4 inhibitor []. Orally administered eletriptan, in the presence of ketoconazole, exhibited increased Cmax and AUCinf, suggesting reduced clearance. Concurrently, the formation of N-Desmethyl eletriptan, a pharmacologically active metabolite, decreased. Conversely, subcutaneous eletriptan administration with ketoconazole showed no significant changes in eletriptan Cmax or AUCinf. While N-Desmethyl eletriptan formation was detectable after subcutaneous administration, limited data from intermittent time points makes it difficult to draw definitive conclusions about the impact of ketoconazole in this context. This preclinical data highlights the need for further clinical evaluation of these interactions [].

Q2: What is the primary metabolic pathway of eletriptan in humans, and how do drug interactions affect this pathway?

A: Eletriptan is primarily metabolized by the CYP3A4 enzyme in the liver, leading to the formation of N-Desmethyl eletriptan, a significant metabolite found in human circulation at concentrations 10-20% of the parent drug []. Studies using human liver microsomes confirmed the dominant role of CYP3A4 in N-Desmethyl eletriptan formation. This metabolic process was significantly inhibited by known CYP3A4 inhibitors like troleandomycin, erythromycin, and miconazole, indicating a potential for drug-drug interactions []. Co-administration of eletriptan with CYP3A4 inhibitors could increase eletriptan plasma concentrations, potentially leading to altered efficacy or adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)